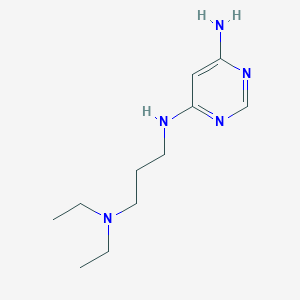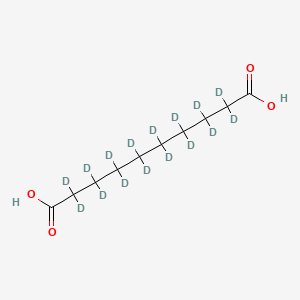
1,10-Decanedioic-D16 acid
描述
1,10-Decanedioic-D16 acid is a useful research compound. Its molecular formula is C10H18O4 and its molecular weight is 218.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It is a useful isotopically labelled compound for studying saturated fatty acids .
Mode of Action
As an isotopically labelled compound, it is typically used in research to trace the metabolic pathways of the unlabelled compound, 1,10-Decanedioic acid .
Biochemical Pathways
1,10-Decanedioic-D16 acid, also known as sebacic acid, is involved in enzymatic technologies. A biocatalytic cascade method based on the Baeyer–Villiger monooxygenase was developed for sebacic acid production . This process requires co-factor electron carriers, and the high cost of the co-factor limits its progress .
Pharmacokinetics
As an isotopically labelled compound, it is often used in pharmacokinetic studies to understand the adme properties of the unlabelled compound, 1,10-decanedioic acid .
Result of Action
As an isotopically labelled compound, it is typically used in research to trace the metabolic pathways of the unlabelled compound, 1,10-decanedioic acid .
Action Environment
It is known to be stable if stored under recommended conditions .
生化分析
Biochemical Properties
1,10-Decanedioic-D16 acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is the Baeyer-Villiger monooxygenase, which is involved in the biocatalytic cascade for the production of sebacic acid . This interaction is crucial for the enzymatic conversion of oleic acid to sebacic acid, highlighting the importance of this compound in metabolic studies.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the β-oxidation pathway, which is essential for the breakdown of fatty acids in cells . This compound’s role in modulating gene expression related to fatty acid metabolism further underscores its importance in cellular biochemistry.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a substrate for enzymes like Baeyer-Villiger monooxygenase, facilitating the conversion of fatty acids into dicarboxylic acids . Additionally, it may influence enzyme activity by either inhibiting or activating specific metabolic pathways, thereby altering gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under recommended storage conditions, but its stability and degradation need to be monitored to ensure accurate experimental results . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects on metabolic pathways, while higher doses could lead to toxic or adverse effects . Understanding the dosage thresholds is crucial for its safe and effective use in biochemical research.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the β-oxidation pathway. It interacts with enzymes such as thiolase and enoyl-CoA reductase, which are essential for the breakdown and synthesis of fatty acids . These interactions can influence metabolic flux and alter metabolite levels, making it a valuable tool for studying fatty acid metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating its role in cellular biochemistry.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the mitochondria and microsomes, where it participates in fatty acid metabolism . Post-translational modifications and targeting signals direct it to specific compartments, ensuring its proper function within the cell.
属性
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecadeuteriodecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-8H2,(H,11,12)(H,13,14)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMXRPHRNRROMY-SADLKCKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


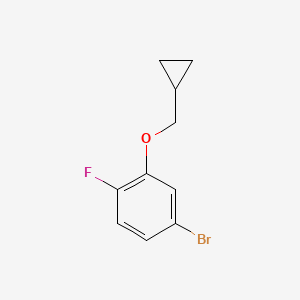

![Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate](/img/structure/B1469451.png)

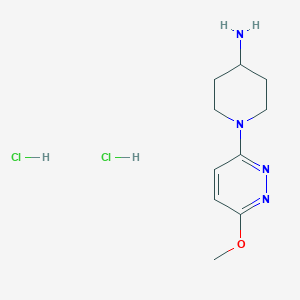
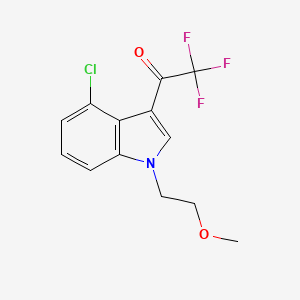
![3-(Phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1469456.png)
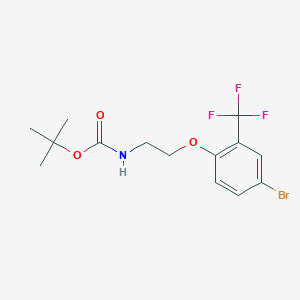
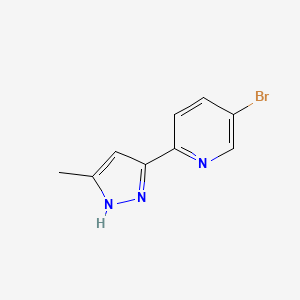
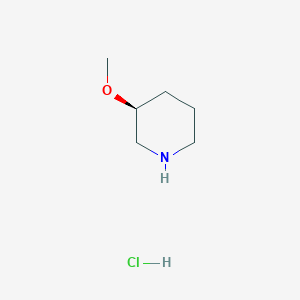
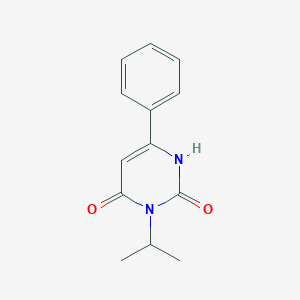
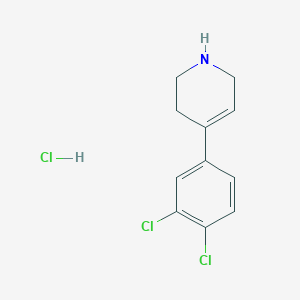
![3-(5-Chloro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1469466.png)
